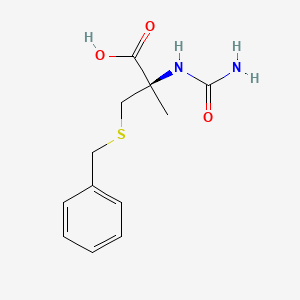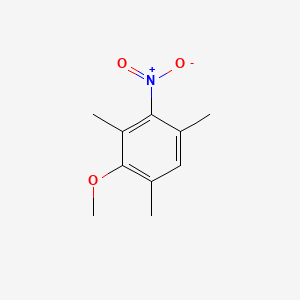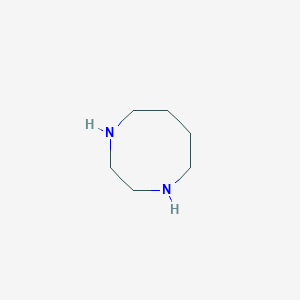
Benzenemethanamine,N-(phenylmethylene)-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine,N-(phenylmethylene)-, N-oxide is an organic compound that belongs to the class of amine oxides These compounds are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenemethanamine,N-(phenylmethylene)-, N-oxide can be synthesized through the oxidation of benzylbenzylideneamine. The most common reagent used for this oxidation is hydrogen peroxide. The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a catalyst such as a transition metal complex.
Industrial Production Methods: In an industrial setting, the production of benzylbenzylideneamine oxide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: Benzenemethanamine,N-(phenylmethylene)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: It can be reduced back to benzylbenzylideneamine under specific conditions.
Substitution: The nitrogen-oxygen bond can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles, often under basic conditions.
Major Products: The major products formed from these reactions include different amine oxides, hydroxylamines, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzenemethanamine,N-(phenylmethylene)-, N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of new pharmaceuticals.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzylbenzylideneamine oxide exerts its effects involves the interaction of the nitrogen-oxygen bond with various molecular targets. This interaction can lead to the formation of reactive oxygen species, which play a role in oxidation-reduction reactions. The compound’s ability to participate in these reactions makes it valuable in both chemical and biological contexts.
Comparación Con Compuestos Similares
N-Benzylideneaniline: Similar in structure but lacks the oxygen atom bonded to nitrogen.
Pyridine N-oxide: Another amine oxide with a different aromatic ring structure.
N-Methylmorpholine N-oxide: A commonly used oxidant in organic synthesis.
Uniqueness: Benzenemethanamine,N-(phenylmethylene)-, N-oxide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-benzyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-11H,12H2 |
Clave InChI |
UBINNYMQZVKNFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl N-[2-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B8675384.png)

![Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8675388.png)

![(1r,4s,5s,6s)-4-Aminospiro[bicyclo[3.1.0]hexane-2,1'-Cyclopropane]-4,6-Dicarboxylic Acid](/img/structure/B8675397.png)
![2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8675404.png)
![N-[2-(4-Chloro-phenyl)-2-morpholin-4-yl-ethyl]-2-methyl-benzamide](/img/structure/B8675410.png)
